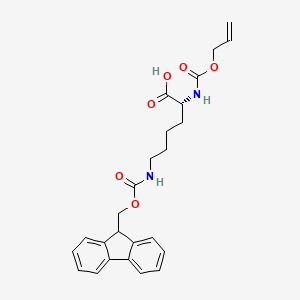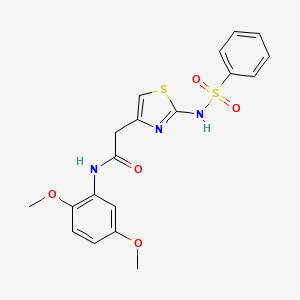
N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as DMTS, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DMTS belongs to the sulfonamide class of compounds and has a thiazole ring structure.
Scientific Research Applications
Antimalarial and Antiviral Applications
N-(phenylsulfonyl)acetamide derivatives, including those with thiazolyl motifs similar to N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have shown promising applications in antimalarial and antiviral research. For instance, some derivatives have demonstrated significant in vitro antimalarial activity with low IC50 values, indicating strong potential as antimalarial agents. Additionally, their utility in combating COVID-19 has been explored through computational calculations and molecular docking studies, highlighting their versatility in addressing various viral threats (Fahim & Ismael, 2021).
Antitumor and Anticancer Potential
Research into the antitumor and anticancer potential of N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide and its analogs has yielded promising results. Specific derivatives have been evaluated for their antitumor activity in vitro against a range of human tumor cell lines. Some compounds have shown considerable anticancer activity, particularly against melanoma and other cancer types, suggesting their potential for development into effective anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant and Antimicrobial Effects
The modification of N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide structures to incorporate different heterocyclic rings has led to the discovery of compounds with notable anticonvulsant and antimicrobial activities. This includes the ability to protect against convulsions induced by picrotoxin, as well as exhibiting significant antibacterial and antifungal effects against a range of pathogens (Farag et al., 2012).
Enzyme Inhibition for Therapeutic Use
The exploration of thiazolylsulfonamides, including derivatives similar to N-(2,5-dimethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, as inhibitors of enzymes such as carbonic anhydrases has been a significant area of research. These compounds have shown low nanomolar inhibition values across different isoforms of human carbonic anhydrase, which play crucial roles in various diseases. This suggests their potential utility as therapeutic agents in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).
properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-14-8-9-17(27-2)16(11-14)21-18(23)10-13-12-28-19(20-13)22-29(24,25)15-6-4-3-5-7-15/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSKGBCITKLJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


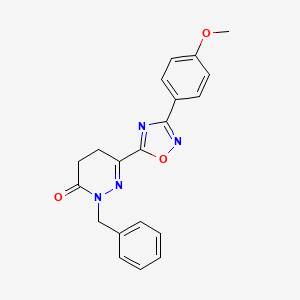
![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)
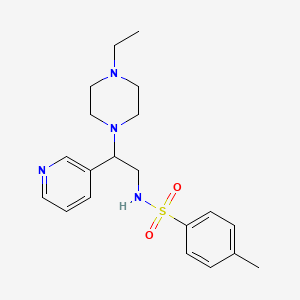
![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)
![8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)
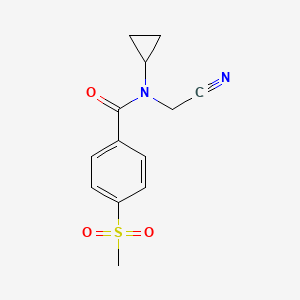
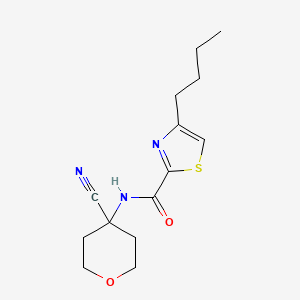
![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)
